9beta-Pregna-4,6-diene-3,20-dione

Stereochemistry IUPAC Nomenclature Structural Elucidation

9β-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2) is a synthetic pregnane steroid distinguished by its 9β,10β stereochemical configuration—the hydrogen at C-9 occupies the β-orientation while the C-10 methyl group retains the natural β-configuration. This places it as the 9-epimer of 6-dehydroprogesterone (CAS 1162-56-7, 9α,10β) and the 10-epimer of dydrogesterone (CAS 152-62-5, 9β,10α), making it a structurally unique stereoisomer within the pregna-4,6-diene-3,20-dione family.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 2640-38-2
Cat. No. B131022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9beta-Pregna-4,6-diene-3,20-dione
CAS2640-38-2
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1
InChIKeyJGMOKGBVKVMRFX-AUYGFBLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9beta-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2): Stereochemical Identity and Procurement Context for the 9β,10β Pregnadiene Isomer


9β-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2) is a synthetic pregnane steroid distinguished by its 9β,10β stereochemical configuration—the hydrogen at C-9 occupies the β-orientation while the C-10 methyl group retains the natural β-configuration [1]. This places it as the 9-epimer of 6-dehydroprogesterone (CAS 1162-56-7, 9α,10β) and the 10-epimer of dydrogesterone (CAS 152-62-5, 9β,10α), making it a structurally unique stereoisomer within the pregna-4,6-diene-3,20-dione family [2]. It is cataloged as a progesterone derivative and is commonly supplied as a pharmaceutical impurity reference standard [3]. The compound serves as both a research tool for studying stereochemical effects on steroid receptor interactions and as a key intermediate in synthetic pathways toward dydrogesterone [4].

Why 9beta-Pregna-4,6-diene-3,20-dione Cannot Be Substituted by 6-Dehydroprogesterone or Dydrogesterone


The pregna-4,6-diene-3,20-dione scaffold supports at least four distinct stereochemical isomers defined by the configuration at C-9 and C-10 (9α,10β natural; 9β,10α retro; 9β,10β; 9α,10α), each of which exhibits profoundly different conformational properties, chiroptical signatures, and biological activities [1]. Substituting 9β-Pregna-4,6-diene-3,20-dione (9β,10β) with the more common 6-dehydroprogesterone (9α,10β, CAS 1162-56-7) or dydrogesterone (9β,10α, CAS 152-62-5) introduces a different stereochemical entity with distinct HPLC retention characteristics, optical rotation, and receptor interaction profiles. For pharmaceutical quality control applications, this distinction is critical: the European Pharmacopoeia assigns separate impurity designations (Impurity B for 9α,10β; Impurity C for 9β,10α,17α) based on stereochemical identity [2]. In synthetic chemistry, the 9β,10β configuration represents a specific intermediate state in the photochemical isomerization pathway that cannot be bypassed using alternative isomers [3]. The quantitative evidence below demonstrates exactly where these stereochemical differences produce measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for 9beta-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2) vs. Closest Stereoisomeric Analogs


Stereochemical Configuration at C-9 and C-10: IUPAC-Confirmed 9β,10β Identity vs. 9α,10β (6-Dehydroprogesterone) and 9β,10α (Dydrogesterone)

The IUPAC full name for CAS 2640-38-2 is (8S,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one, which unambiguously assigns the 9R (9β) and 10R (10β) configuration [1]. In contrast, 6-dehydroprogesterone (CAS 1162-56-7, EP Impurity B) bears the IUPAC name (8S,9S,10R,13S,14S,17S)-…, designating 9S (9α, natural), while dydrogesterone (CAS 152-62-5) is (8S,9R,10S,13S,14S,17S)-… designating 9R,10S (9β,10α) . The target compound is thus the only commercially available pregna-4,6-diene-3,20-dione isomer possessing the 9β,10β configuration, which gives rise to a cis-B/C ring junction with unusual twist-boat conformations for rings B and C, as documented for steroids belonging to the 8β,9β,10β series [2]. This stereochemical uniqueness cannot be replicated by any of the more common isomers.

Stereochemistry IUPAC Nomenclature Structural Elucidation Steroid Isomerism

Optical Rotation Differentiation: >600° Specific Rotation Gap Between 9α,10β and 9β,10α Isomers Demonstrates Configurational Sensitivity

The specific optical rotation ([α]D) of pregna-4,6-diene-3,20-dione stereoisomers exhibits extreme sensitivity to C-9 and C-10 configuration. 6-Dehydroprogesterone (9α,10β, CAS 1162-56-7) displays [α]D²⁰ = +140° to +155° (c=1, EtOH) and +179° to +185° (c=1%, CHCl₃) . Dydrogesterone (9β,10α, CAS 152-62-5) displays [α]D²⁵ = −484.5° (CHCl₃) [1]. This represents a net difference of approximately 625–670° in specific rotation magnitude between the 9α,10β and 9β,10α isomers alone, demonstrating that C-9 and C-10 stereochemistry exerts a profound effect on chiroptical properties . The 9β,10β target compound, possessing one inverted center relative to each comparator, is expected to exhibit a distinct intermediate or unique optical rotation value, making this parameter a definitive identity check that cannot be satisfied by either the 9α,10β or 9β,10α isomer. Direct measurement of [α]D for the 9β,10β compound remains to be reported in peer-reviewed literature; however, the principle that optical rotation serves as a stereochemical fingerprint is well established for this compound class [2].

Chiroptical Properties Specific Rotation Stereochemical Purity Quality Control

Pharmaceutical Reference Standard Role: Designated Dydrogesterone Impurity Marker for Regulatory Quality Control

9β-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2) is commercially cataloged and supplied as a dydrogesterone impurity reference standard, designated as 'Dydrogesterone Impurity 3' in multiple vendor catalogs serving the pharmaceutical quality control market . It is listed alongside other dydrogesterone-related impurities including EP Impurity B (CAS 1162-56-7, 9α,10β) and EP Impurity C (CAS 246038-13-1, 9β,10α,17α), each with distinct CAS numbers and stereochemical identities [1]. The compound is available from Toronto Research Chemicals (Catalog P704930) as a pharmaceutical secondary standard and from multiple other suppliers specifically for use as a reference substance in drug impurity analysis . In contrast, 6-dehydroprogesterone (CAS 1162-56-7) is primarily designated as Dydrogesterone EP Impurity B / Progesterone EP Impurity H and serves a different regulatory function . This differentiated regulatory identity means that for ANDA filing, method validation, and QC batch release testing of dydrogesterone drug substance and drug product, the specific impurity marker—not a stereoisomeric substitute—is required for proper peak identification and system suitability assessment.

Pharmaceutical Analysis Impurity Profiling Reference Standard Regulatory Compliance

Synthetic Intermediate Specificity: The 9β,10β Configuration as a Required Intermediate State in Dydrogesterone Photochemical Isomerization

The industrial synthesis of dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) proceeds through a photochemical isomerization pathway in which the natural 9α,10β configuration of progesterone is converted to the 9β,10α retro-configuration. In this process, 9β,10β-5,7-diene steroid intermediates are formed as a key intermediate state during UV irradiation with a high-pressure mercury lamp before final conversion to the desired 9β,10α product [1]. Specifically, 9α,10β-3,20-bis(ethylenedioxy)-pregna-5,7-diene is dissolved in methyl acetate and irradiated with a 1500 W medium-pressure mercury lamp (Philips HOV) to effect the photochemical isomerization through the 9β,10β intermediate state [2]. The 9β,10β-pregna-4,6-diene-3,20-dione (CAS 2640-38-2) represents the deprotected, oxidized form of this intermediate. Process optimization studies have focused on maximizing the yield of the desired 9β,10α product while controlling the formation of the 9β,10β intermediate and other stereoisomeric byproducts [3]. This synthetic role is unique to the 9β,10β configuration—neither 6-dehydroprogesterone (9α,10β) nor dydrogesterone (9β,10α) can serve as this intermediate.

Synthetic Chemistry Photochemical Isomerization Dydrogesterone Synthesis Process Chemistry

Progestational Potency Hierarchy in the Clauberg Assay: C-9 and C-10 Configuration Dictates Oral vs. Subcutaneous Activity Ratio in 9,10-Isomeric Steroids

Schöler & de Wachter (1960) established the quantitative progestational potency hierarchy for 9,10-isomeric steroids using the Clauberg test in rabbits [1]. Comparing total doses required to achieve an effect equivalent to 10 mg progesterone s.c.: retro-progesterone (9β,10α-pregn-4-ene-3,20-dione) required 5 mg s.c. and 50 mg p.o.; 6-dehydro-retro-progesterone (9β,10α-pregna-4,6-diene-3,20-dione, i.e., dydrogesterone) required 1 mg s.c. and 10 mg p.o.; 6-dehydro-17α-acetoxy-retro-progesterone required 0.5 mg s.c. and 1.25 mg p.o. [2]. Critically, 6-dehydro-retro-progesterone was 5-fold more potent orally than retro-progesterone (10 mg vs. 50 mg total dose), demonstrating that the 6,7-double bond synergizes with the 9β,10α configuration to enhance oral progestational activity [3]. While direct Clauberg data for the 9β,10β compound (CAS 2640-38-2) have not been reported and the natural 9α,10β 6-dehydroprogesterone has never been marketed as a drug, the class-level structure-activity relationship establishes that C-9 and C-10 stereochemistry are the primary determinants of both potency magnitude and oral/subcutaneous activity ratio [4]. The 9β,10β compound occupies a unique, uncharacterized position in this SAR space distinct from both the 9α,10β and 9β,10α isomers, making it a valuable probe for dissecting the stereochemical requirements for progestational activity.

Progestational Activity Clauberg Test Oral Bioavailability Structure-Activity Relationship

Procurement-Driven Application Scenarios for 9beta-Pregna-4,6-diene-3,20-dione (CAS 2640-38-2)


Dydrogesterone Drug Substance Impurity Profiling and ANDA Method Validation

Pharmaceutical quality control laboratories developing or validating HPLC methods for dydrogesterone drug substance per USP/EP monographs require the 9β,10β impurity reference standard (CAS 2640-38-2) for peak identification and system suitability testing. The compound's distinct stereochemistry ensures it elutes at a retention time different from EP Impurity B (9α,10β, CAS 1162-56-7) and EP Impurity C (9β,10α,17α, CAS 246038-13-1), enabling unambiguous chromatographic resolution of all stereoisomeric impurities [1]. Regulatory submissions (ANDAs, DMFs) require individual impurity markers with characterized reference standards—substituting 6-dehydroprogesterone (CAS 1162-56-7) for CAS 2640-38-2 would produce incorrect peak assignments and potentially invalidate method validation data [2].

Stereochemical Probe for Progesterone Receptor Structure-Activity Relationship Studies

Academic and industrial steroid research groups investigating how C-9 and C-10 configuration independently modulate progesterone receptor (PR) binding affinity, selectivity, and downstream gene transcription can employ the 9β,10β compound as a unique stereochemical probe. The established receptor binding data for dydrogesterone (9β,10α; PR EC50 = 12.3 nM; AR IC50 = 28.6 nM; MR IC50 = 82.7 nM; GR IC50 = 363 nM) and for progesterone (9α,10β; PR Ki ≈ 34.3 nM in rat uterus) [3] define the SAR boundaries, but the contribution of each chiral center independently cannot be deconvoluted without the 9β,10β isomer. This compound allows researchers to isolate the effect of C-10 configuration (by comparison with dydrogesterone) and C-9 configuration (by comparison with 6-dehydroprogesterone).

Dydrogesterone Process Chemistry: Intermediate Monitoring and Impurity Fate-and-Purge Studies

Process development groups optimizing the photochemical isomerization step in dydrogesterone synthesis require the 9β,10β compound as an authentic reference for monitoring intermediate formation, tracking impurity carryover, and establishing in-process control limits. The patent literature establishes that 9β,10β-5,7-diene steroids form during UV irradiation with medium-pressure mercury lamps as intermediates en route to the desired 9β,10α product [4]. Having the authentic 9β,10β-pregna-4,6-diene-3,20-dione reference standard enables quantitative LC-MS or HPLC-UV tracking of this intermediate throughout reaction optimization, ensuring that the photoisomerization proceeds to completion and that residual 9β,10β intermediate does not persist as a process impurity in the final dydrogesterone drug substance.

Conformational Analysis of Steroid Ring Systems: B/C Ring Junction Geometry Studies

Structural biology and computational chemistry groups studying steroid ring conformation can use the 9β,10β compound to experimentally validate predictions about cis-B/C ring junction geometry. Published crystallographic data for 8β,9β,10β steroids document that this stereochemical series adopts unusual twist-boat conformations for rings B and C, in contrast to the chair-chair geometry of natural 9α,10β steroids and the distinct conformations of 9β,10α retro-steroids [5]. The compound serves as a reference material for NMR-based conformational analysis, X-ray crystallography, and molecular dynamics simulations aimed at understanding how stereochemistry governs steroid ring flexibility and receptor complementarity.

Quote Request

Request a Quote for 9beta-Pregna-4,6-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.